molecular formula C8H3BrFNO2 B1438817 4-Bromo-7-fluoroindoline-2,3-dione CAS No. 1153535-26-2

4-Bromo-7-fluoroindoline-2,3-dione

Cat. No.: B1438817
CAS No.: 1153535-26-2
M. Wt: 244.02 g/mol
InChI Key: GEILBCZHJGIPBQ-UHFFFAOYSA-N
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Description

4-Bromo-7-fluoroindoline-2,3-dione is a chemical compound belonging to the class of indoline-2,3-diones. It is characterized by the presence of bromine and fluorine atoms attached to the indoline ring. This compound is known for its potent inhibitory activity against the enzyme tryptophan dioxygenase (TDO), which plays a crucial role in the metabolism of the amino acid tryptophan.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-7-fluoroindoline-2,3-dione can be achieved through various synthetic routes. One common method involves the reaction of 5-fluoroindoline-2,3-dione with bromine under controlled conditions. The reaction is typically carried out in an organic solvent such as dichloromethane at low temperatures to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination reactions using automated reactors. The process includes precise control of reaction parameters such as temperature, concentration, and reaction time to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-7-fluoroindoline-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones under oxidative conditions.

    Reduction: Reduction reactions can convert the compound into its corresponding indoline derivatives.

    Substitution: Nucleophilic substitution reactions can replace the bromine or fluorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of indoline derivatives.

    Substitution: Formation of substituted indoline-2,3-diones.

Scientific Research Applications

4-Bromo-7-fluoroindoline-2,3-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Acts as an inhibitor of tryptophan dioxygenase, making it useful in studying tryptophan metabolism.

    Medicine: Potential therapeutic applications due to its enzyme inhibitory properties.

    Industry: Used in the development of novel materials and pharmaceuticals

Mechanism of Action

The mechanism of action of 4-Bromo-7-fluoroindoline-2,3-dione involves the inhibition of tryptophan dioxygenase (TDO). The compound binds to the active site of the enzyme, preventing the conversion of tryptophan to N-formylkynurenine. This inhibition affects the kynurenine pathway, which is involved in various physiological processes, including immune response and neuroprotection .

Comparison with Similar Compounds

Similar Compounds

    7-Fluoroindoline-2,3-dione: Similar structure but lacks the bromine atom.

    4-Bromoindoline-2,3-dione: Similar structure but lacks the fluorine atom.

    5-Fluoroindoline-2,3-dione: Fluorine atom at a different position

Uniqueness

4-Bromo-7-fluoroindoline-2,3-dione is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical and biological properties. The dual halogenation enhances its reactivity and specificity as an enzyme inhibitor, making it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

4-bromo-7-fluoro-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrFNO2/c9-3-1-2-4(10)6-5(3)7(12)8(13)11-6/h1-2H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEILBCZHJGIPBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1F)NC(=O)C2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20656164
Record name 4-Bromo-7-fluoro-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20656164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1153535-26-2
Record name 4-Bromo-7-fluoro-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20656164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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